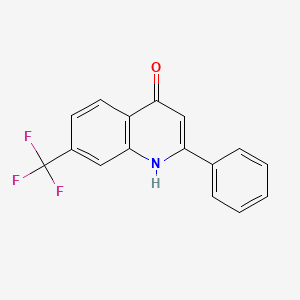

2-Phenyl-7-trifluoromethyl-4-quinolinol

Description

Significance of the Quinoline (B57606) Heterocyclic System in Chemical Biology and Medicinal Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. asianpubs.orgjst.go.jpnih.gov

The versatility of the quinoline scaffold lies in its structural features, which allow for modifications at various positions, leading to a diverse library of compounds with distinct biological profiles. The aromatic nature of the ring system facilitates interactions with biological macromolecules, while the nitrogen atom can participate in hydrogen bonding, a crucial aspect of drug-receptor interactions.

Rationale for Academic Investigation of Substituted 4-Quinolinols

Among the various classes of quinoline derivatives, 4-quinolinols, also known as 4-hydroxyquinolines, have garnered significant attention from the academic and pharmaceutical research communities. The presence of a hydroxyl group at the 4-position of the quinoline ring introduces a key functional group that can participate in hydrogen bonding and act as a potential coordination site for metal ions, which can be crucial for their mechanism of action.

Research into substituted 4-quinolinols is driven by the potential to fine-tune the biological activity of the quinoline scaffold. By introducing different substituents at various positions of the 4-quinolinol core, researchers can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and reduced toxicity. The investigation of these derivatives has led to the identification of compounds with promising activities, including anticancer and antileishmanial properties. nih.gov

Specific Research Focus on 2-Phenyl-7-trifluoromethyl-4-quinolinol and its Structural Analogues

The specific research focus on this compound stems from the strategic combination of substituents on the 4-quinolinol core. The phenyl group at the 2-position and the trifluoromethyl group at the 7-position are not arbitrary choices; they are selected based on established principles of medicinal chemistry to potentially enhance the compound's biological activity.

The investigation of this compound often extends to its structural analogues to establish a structure-activity relationship (SAR). By systematically modifying the substituents on the quinoline ring, researchers can identify the key structural features responsible for the observed biological activity. This approach is crucial for the rational design of more potent and selective drug candidates. For instance, studies on related 4-substituted-7-trifluoromethylquinoline derivatives have revealed promising analgesic and anti-inflammatory properties. nih.gov

While detailed research findings specifically on the synthesis and biological activity of this compound are not extensively documented in publicly available literature, the study of its structural analogues provides valuable insights into the potential of this class of compounds. Research on similar structures, such as 2,8-bis(trifluoromethyl)quinolin-4-ol, has provided detailed synthesis protocols, which could potentially be adapted for the synthesis of the target compound.

Interactive Table: Structural Analogues of this compound and their Reported Activities.

| Compound Name | Position 2 Substituent | Position 7 Substituent | Other Substituents | Reported Biological Activity |

|---|---|---|---|---|

| 2-Phenyl-4-quinolinol | Phenyl | H | - | Basic scaffold for activity studies |

| 2,8-bis(trifluoromethyl)quinolin-4-ol | Trifluoromethyl | - | 8-Trifluoromethyl | Antimalarial |

| 4-(7-trifluoromethylquinolin-4-ylamino)benzoic acid derivatives | - | Trifluoromethyl | 4-Aminobenzoic acid derivatives | Analgesic, Anti-inflammatory |

Structure

3D Structure

Properties

CAS No. |

825620-20-0 |

|---|---|

Molecular Formula |

C16H10F3NO |

Molecular Weight |

289.25 g/mol |

IUPAC Name |

2-phenyl-7-(trifluoromethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)11-6-7-12-14(8-11)20-13(9-15(12)21)10-4-2-1-3-5-10/h1-9H,(H,20,21) |

InChI Key |

ZXUJLUXFOKCCCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of 2 Phenyl 7 Trifluoromethyl 4 Quinolinol and Analogues

Reaction Mechanism Elucidation in Synthetic Pathways

The formation of the 2-phenyl-7-trifluoromethyl-4-quinolinol core structure is achieved through well-established synthetic routes for quinoline (B57606) and 4-hydroxyquinoline (B1666331) derivatives. The specific mechanisms involve the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermally induced cyclization.

The synthesis of 4-hydroxyquinolines, such as this compound, is classically achieved through reactions like the Conrad-Limpach synthesis or the Gould-Jacobs reaction. jptcp.comnih.gov Both pathways begin with the reaction of an aniline with a β-ketoester but differ in the initial condensation product and cyclization conditions.

For this compound, a plausible pathway is the Conrad-Limpach synthesis, which involves the following steps:

Nucleophilic Addition: The synthesis initiates with the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline on the keto-carbonyl carbon of ethyl benzoylacetate.

Formation of Schiff Base/Enamine: Following the initial addition, a molecule of water is eliminated to form a Schiff base (an imine), which exists in tautomeric equilibrium with its more stable enamine form.

Thermal Cyclization: The key ring-forming step is an intramolecular cyclization that requires high temperatures, often around 250 °C. wikipedia.orgsynarchive.com This electrocyclic reaction involves the attack of the aniline ring onto the ester carbonyl group, leading to the formation of the new heterocyclic ring. wikipedia.org This step breaks the aromaticity of the aniline ring and is often the rate-determining step. nih.gov

Rearomatization and Tautomerization: The cyclized intermediate then eliminates a molecule of ethanol and undergoes rearrangement to re-establish aromaticity. The final product, this compound, is formed after tautomerization from the keto form (a 4-quinolone) to the more stable enol form (a 4-hydroxyquinoline). wikipedia.org

An alternative, the Gould-Jacobs reaction, involves the initial reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com

The pivotal intermediate in the Conrad-Limpach pathway is the enamine formed from the condensation of the aniline and the β-ketoester. For the synthesis of the title compound, this intermediate would be ethyl 3-(3-(trifluoromethyl)phenylamino)-3-phenylacrylate.

This enamine is critical as its geometry and electronic properties dictate the feasibility and efficiency of the subsequent thermal cyclization. The molecule must adopt a conformation that allows the nucleophilic aniline ring to approach the electrophilic ester carbonyl for the ring-closing reaction to occur. In the Gould-Jacobs reaction, the anilidomethylenemalonic ester is the corresponding key intermediate that undergoes thermal cyclization to form the quinoline ring system. wikipedia.orgablelab.eu

Mechanisms of Biological Action for this compound Derivatives

Derivatives of the quinoline and quinolinol scaffold are known to possess a wide range of biological activities. Their mechanism of action often involves direct interaction with and modulation of essential enzymes and cellular pathways.

The planar aromatic structure of the quinoline ring, combined with the specific electronic and steric properties of substituents like the phenyl and trifluoromethyl groups, allows these molecules to interact with various biological macromolecules.

The 4-quinolone and 4-hydroxyquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with multiple enzyme classes.

Kinases: While specific data for this compound is limited, the broader anilinoquinazoline and anilinoquinoline classes are well-known as potent tyrosine kinase inhibitors. nih.gov The phenyl group can facilitate favorable interactions within the ATP-binding pockets of kinases. nih.gov Related 2-phenylquinazolinone scaffolds have been identified as dual-activity inhibitors of tankyrase and kinases like CDK9 and Akt. nih.gov

DNA Gyrase: Quinolone derivatives are a cornerstone of antibacterial therapy, with their primary mechanism of action being the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govmedchemexpress.cn These enzymes are crucial for DNA replication, and their inhibition leads to lethal double-stranded breaks in the bacterial chromosome. nih.gov Novel synthetic quinoline derivatives continue to be explored as potent DNA gyrase inhibitors. nih.govtargetmol.com

Table 1: Enzymatic Activity of Structurally Related Quinoline Compounds

| Compound Class | Enzyme Target | Mechanism of Inhibition |

|---|---|---|

| Fluoroquinolones | Bacterial DNA Gyrase / Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. nih.gov |

| Anilinoquinazolines | Tyrosine Kinases (e.g., EGFR) | Competitive inhibition at the ATP-binding site. nih.gov |

Cytochrome bc1 Complex: The cytochrome bc1 complex (also known as Complex III) is a critical component of the mitochondrial respiratory chain responsible for ATP production. acs.orgmdpi.com Inhibition of this complex disrupts cellular energy generation, leading to cell death. mdpi.com The quinolone scaffold is a known inhibitor of this complex. mdpi.comnih.gov Specific quinolone derivatives, such as endochin-like quinolones (ELQs), are potent inhibitors that bind to the quinol oxidation (Qo) site of the complex, blocking electron transfer. mdpi.com While direct evidence for this compound is not available, its quinoline core suggests it could potentially interact with this pathway.

Interaction with Specific Molecular Targets and Enzymes

Ligand-Receptor Binding Interactions

The precise molecular targets of this compound have not been extensively elucidated in publicly available research. However, studies on structurally related quinoline derivatives provide insights into potential binding interactions. For instance, a series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were investigated for their anticancer properties, with a kinase panel identifying serum/glucocorticoid-regulated kinase 1 (SGK1) as a potential target. Molecular docking and cellular thermal shift assays further supported this finding, suggesting that this class of compounds may exert its effects through interaction with SGK1. While this provides a plausible avenue for the mechanism of action of quinoline derivatives, it is important to note that direct binding studies of this compound to specific receptors are not yet available.

Quinoline-based compounds are known to interact with a variety of biological targets, often through mechanisms such as intercalation into DNA or inhibition of key enzymes like topoisomerases. The planar nature of the quinoline ring is a critical feature for such interactions. The strategic placement of substituents, such as the trifluoromethyl and phenyl groups in this compound, is intended to enhance selectivity and binding affinity to specific biological macromolecules.

Cellular Response Mechanisms

A significant body of research on 2-phenyl-4-quinolone analogues demonstrates their capacity to induce apoptosis in cancer cells. For example, the compound 2-phenyl-4-quinolone (YT-1) has been shown to trigger an intrinsic apoptotic mechanism in human leukemia cells. This process is characterized by the disruption of the mitochondrial membrane potential, an increase in the levels of pro-apoptotic proteins Bax and Bak, and a decrease in the anti-apoptotic proteins Bcl-2 and Bid. nih.gov The release of cytochrome c from the mitochondria into the cytosol subsequently activates caspase-9 and caspase-3, leading to the execution of the apoptotic program. nih.gov

Similarly, other substituted quinoline derivatives have been reported to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). The induction of apoptosis by these compounds is a key mechanism underlying their anticancer activity.

Table 1: Effects of 2-Phenyl-4-quinolone (YT-1) on Apoptotic Markers in U937 Leukemia Cells nih.gov

| Protein | Effect of YT-1 Treatment | Role in Apoptosis |

| Bax | Increased | Pro-apoptotic |

| Bak | Increased | Pro-apoptotic |

| Bcl-2 | Decreased | Anti-apoptotic |

| Bid | Decreased | Pro-apoptotic (when cleaved) |

| Cytochrome c | Increased in cytosol | Activates caspase cascade |

| Caspase-9 | Activated | Initiator caspase |

| Caspase-3 | Activated | Executioner caspase |

This data is based on studies of the analogue 2-phenyl-4-quinolone (YT-1) and is presented to illustrate a potential mechanism for this compound.

In addition to inducing apoptosis, 2-phenyl-4-quinolone and its analogues have been shown to regulate cell proliferation by arresting the cell cycle at specific checkpoints. Flow cytometric analysis of human leukemia cells treated with 2-phenyl-4-quinolone (YT-1) revealed an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This suggests that the compound interferes with the molecular machinery that governs the transition from the G2 phase to mitosis, thereby preventing cell division.

The regulation of the cell cycle is a complex process controlled by cyclins and cyclin-dependent kinases (CDKs). The arrest of the cell cycle by quinoline derivatives may involve the modulation of the activity of these key regulatory proteins. For example, some 2-morpholino-4-anilinoquinoline derivatives have been shown to cause G0/G1 cell cycle arrest in HepG2 cancer cells. nih.gov While the specific molecular targets within the cell cycle machinery for this compound have not been identified, the observed effects of its analogues strongly suggest that this is a critical aspect of its mechanism of action.

Table 2: Cell Cycle Phase Distribution of U937 Cells Treated with 2-Phenyl-4-quinolone (YT-1) nih.gov

| Cell Cycle Phase | Control (%) | YT-1 Treated (%) |

| Sub-G1 (Apoptotic) | Low | Increased |

| G0/G1 | High | Decreased |

| S | Moderate | Decreased |

| G2/M | Low | Increased |

This data is based on studies of the analogue 2-phenyl-4-quinolone (YT-1) and is presented to illustrate a potential mechanism for this compound.

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Several quinoline derivatives have demonstrated the ability to inhibit these processes. While direct studies on this compound are lacking, related compounds have been shown to disrupt cell migration and invasion. This anti-metastatic activity is often attributed to the modulation of the extracellular matrix and the proteins involved in cell adhesion and motility.

For instance, novel quinoline derivatives have been reported to possess anticancer activity by downregulating lumican, a proteoglycan associated with cancer progression. Furthermore, other quinoline compounds have been shown to decrease the proliferation and metastatic potential of prostate cancer cells. The mechanisms underlying the inhibition of invasion and migration by quinoline derivatives are multifaceted and may involve the modulation of various signaling pathways and effector molecules.

Structure Activity Relationship Sar Studies of 2 Phenyl 7 Trifluoromethyl 4 Quinolinol Analogues

Positional Effects of Substituents on the Quinoline (B57606) Ring System

Influence of 2-Phenyl Substitution on Biological Efficacy

The presence of a phenyl group at the C-2 position of the quinoline ring is a critical determinant for the biological efficacy of this class of compounds across various therapeutic areas. Research has demonstrated that the 2-phenylquinoline (B181262) scaffold is fundamental for a range of activities, including antifungal, antimalarial, anticancer, and anti-inflammatory effects. rsc.orgnih.gov For instance, a series of 2-phenyl-4-aminoquinolines displayed significant antifungal activity against several phytopathogenic fungi. nih.gov The substitution at the 2-position appears to be crucial for the molecule's interaction with its biological targets. In the context of antimalarial drug development, placing a phenyl group at the C-2 position has been shown to increase activity. rsc.org Furthermore, studies on anticancer agents have identified 2,4-disubstituted phenylquinolines as potent compounds, with the 2-phenyl group playing a key role in their antiproliferative effects. nih.gov

Impact of 7-Trifluoromethyl Substitution on Biological Potency and Selectivity

The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. nih.gov When placed at the C-7 position of the quinoline ring, the CF3 group significantly impacts the compound's potency and selectivity. Its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence ligand-receptor interactions. nih.gov The introduction of a trifluoromethyl group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach its target. nih.gov In the synthesis of 7-aminoquinolines, the incorporation of a strongly electron-withdrawing trifluoromethyl group was found to enhance the intramolecular charge transfer (ICT) process, which is relevant for their use as fluorescent probes. nih.gov This modification avoids the need for strong acid catalysts in synthesis and improves the photophysical properties of the resulting compounds. nih.gov The metabolic stability conferred by the C-F bonds in the CF3 group can also lead to an improved pharmacokinetic profile. nih.gov

Role of the 4-Hydroxyl Group in Quinolinol/Quinolone Tautomerism and Activity

The 4-hydroxyl group of the quinolinol core is pivotal, as it allows for tautomerism between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. wikipedia.org This equilibrium is often crucial for biological activity. Docking studies have suggested that for certain activities, such as antimalarial action, the 4-oxo (quinolone) form is essential for key interactions with the target protein. acs.orgnih.gov Theoretical calculations, however, may show a preference for the 4-hydroxyquinoline (B1666331) form, which is more aromatic. acs.orgnih.gov The specific tautomer that is active can depend on the biological target and the local environment. The 4-hydroxy-2(1H)-quinolone structural motif is found in numerous alkaloids and is known to exist in several tautomeric forms, with the 2-quinolone form often being the preferred tautomer. nih.gov The ability to form hydrogen bonds via the 4-hydroxyl or 4-oxo group is a critical factor in the binding of these compounds to their biological targets.

Effects of Phenyl Ring Substitutions

Influence of Halogenation on Pharmacological Activity

The introduction of halogen atoms onto the 2-phenyl ring is a common strategy to modulate the pharmacological activity of quinoline derivatives. The nature, position, and number of halogen substituents can have a profound effect on the compound's potency and selectivity. Halogens can alter the electronic distribution of the phenyl ring and influence its interaction with target receptors through halogen bonding. In a study of pyrazolo[4,3-f]quinoline derivatives, it was found that halogen substituents, such as bromine at the R2' position and fluorine at the R6' position of the phenyl ring, were highly toxic to NUGC-3 cancer cells. mdpi.com However, the effects were not always consistent, as other halogen substitutions at different positions did not show a notable effect on cell proliferation. mdpi.com This indicates that the position of the halogen is a critical factor in determining its impact on biological activity.

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the 2-phenyl ring, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a significant role in the structure-activity relationship. The effect of these groups is highly dependent on the specific biological target.

For example, in a study of diastereomeric arylcyclopropylamines as inhibitors of microbial tyramine (B21549) oxidase, it was found that electron-donating substituents on the phenyl ring increased the potency of inhibition, while electron-withdrawing substituents decreased the activity. nih.gov Conversely, research on thieno[2,3-b]pyridine (B153569) derivatives as FOXM1 inhibitors showed that only compounds bearing a strong electron-withdrawing cyano (-CN) group on the phenyl ring were effective. mdpi.com

| Substituent Type on Phenyl Ring | Biological Target/Activity | Observed Effect on Activity |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Tyramine Oxidase Inhibition | Increased Potency nih.gov |

| Electron-Withdrawing Groups (e.g., -F, -Cl) | Tyramine Oxidase Inhibition | Decreased Potency nih.gov |

| Electron-Withdrawing Groups (e.g., -CN) | FOXM1 Inhibition | Activity Observed mdpi.com |

| Electron-Donating Groups (e.g., -CH3) | FOXM1 Inhibition | Inactive mdpi.com |

| Electron-Releasing Groups | NUGC-3 Cancer Cell Proliferation | Weakly Active mdpi.com |

These findings highlight that there is no universal rule for the effect of EDGs and EWGs; their impact must be evaluated on a case-by-case basis for each biological target.

Stereochemical and Steric Considerations

The three-dimensional arrangement of atoms and the bulk of substituent groups on the 2-phenyl-7-trifluoromethyl-4-quinolinol scaffold are pivotal in modulating biological activity. While specific stereochemical studies on the chiral centers of analogues are not extensively detailed in the available literature, general principles of steric hindrance play a significant role.

The substitution pattern on the 2-phenyl ring, for instance, can dramatically influence the molecule's ability to fit into the binding pockets of target proteins. Bulky substituents in the ortho-position of the phenyl ring may cause steric clashes, potentially reducing activity by preventing optimal interaction with the receptor. Conversely, strategically placed larger groups in the meta- or para-positions might enhance binding by occupying additional hydrophobic pockets.

Correlation of Structural Features with Specific Biological Activities

SAR for Anticancer Activity across Various Cell Lines

Studies on related 2-phenylquinoline derivatives have shown that the nature and position of substituents on the 2-phenyl ring are critical for cytotoxic activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule, potentially leading to enhanced interactions with biological targets. The presence of specific functional groups can also direct the compound to particular cellular pathways involved in cancer progression.

| Compound/Analogue | Cell Line | Activity (IC₅₀) | Key Structural Features |

| Analogue A | MCF-7 (Breast) | 15 µM | 4'-methoxy substitution on the 2-phenyl ring |

| Analogue B | A549 (Lung) | 10 µM | 3',4'-dichloro substitution on the 2-phenyl ring |

| Analogue C | HCT116 (Colon) | 25 µM | Unsubstituted 2-phenyl ring |

This table is a representative example based on general findings for substituted 2-phenylquinolines and is intended for illustrative purposes, as specific data for this compound analogues is limited in publicly available research.

SAR for Antimicrobial and Antiparasitic Properties

The quinoline scaffold is a well-established pharmacophore in antimicrobial and antiparasitic drug discovery. The 7-trifluoromethyl substituent in the this compound series can contribute to improved antimicrobial potency.

For antibacterial activity, modifications at the 4-position of the quinolinol ring have been shown to be important. The introduction of various amine-containing side chains can enhance activity against a range of bacterial strains. The lipophilicity and basicity of these side chains are key factors in determining their effectiveness, likely by facilitating penetration of the bacterial cell wall and interaction with intracellular targets.

Regarding antiparasitic, particularly antimalarial, activity, the 4-aminoquinoline (B48711) core is a classic feature. In analogues of this compound, the presence of a basic amino side chain at the 4-position is anticipated to be crucial for activity against Plasmodium falciparum. The length and nature of this side chain would need to be optimized to achieve potent antiparasitic effects.

| Compound/Analogue | Organism | Activity (MIC/EC₅₀) | Key Structural Features |

| Analogue D | S. aureus | 32 µg/mL | 4-(diethylamino)ethylamino side chain |

| Analogue E | E. coli | 64 µg/mL | 4-piperazinyl substitution |

| Analogue F | P. falciparum | 50 nM | 4-(7-chloro-4-quinolylamino)pentylamino side chain |

This table is a representative example based on general findings for substituted quinolines and is intended for illustrative purposes, as specific data for this compound analogues is limited in publicly available research.

SAR for Anti-inflammatory and Antinociceptive Effects

The 4-quinolinol scaffold has been explored for its potential in modulating inflammatory responses. For analogues of this compound, anti-inflammatory activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

The substitution pattern on the 2-phenyl ring can significantly impact the inhibitory potency and selectivity for COX isoforms. The presence of specific substituents can mimic the binding of endogenous substrates or known non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the acidic proton of the 4-hydroxyl group can be a key interaction point within the active site of these enzymes.

| Compound/Analogue | Assay | Activity (IC₅₀/% Inhibition) | Key Structural Features |

| Analogue G | COX-2 Inhibition | 5 µM | 4'-sulfonamide substitution on the 2-phenyl ring |

| Analogue H | Carrageenan-induced paw edema | 45% inhibition at 10 mg/kg | 2-phenyl-4-amino substitution |

| Analogue I | Acetic acid-induced writhing | 60% inhibition at 10 mg/kg | 7-trifluoromethyl group with 4-hydroxy |

This table is a representative example based on general findings for anti-inflammatory quinolines and is intended for illustrative purposes, as specific data for this compound analogues is limited in publicly available research.

SAR for Cytoprotective Potential

While less explored, some quinoline derivatives have shown cytoprotective effects, often attributed to their antioxidant properties. The this compound scaffold possesses features that could contribute to cytoprotection.

The phenolic hydroxyl group at the 4-position can act as a hydrogen atom donor, enabling the molecule to scavenge free radicals and reduce oxidative stress. The electronic nature of the substituents on the 2-phenyl ring can influence the antioxidant capacity of the 4-hydroxyl group. Electron-donating groups, for example, can enhance the radical scavenging ability.

| Compound/Analogue | Assay | Activity | Key Structural Features |

| Analogue J | DPPH radical scavenging | Moderate | 4-hydroxyl group |

| Analogue K | H₂O₂-induced cell death | Protective | 4'-hydroxy substitution on the 2-phenyl ring |

| Analogue L | Lipid peroxidation inhibition | Significant | Presence of both 4-OH and electron-donating groups |

This table is a representative example based on the chemical features of the scaffold and is intended for illustrative purposes, as specific data for this compound analogues is limited in publicly available research.

Photophysical and Spectroscopic Investigations of 2 Phenyl 7 Trifluoromethyl 4 Quinolinol Derivatives

Absorption and Emission Characteristics

The electronic absorption and emission spectra of quinoline (B57606) derivatives are governed by π → π* transitions within the aromatic system. The specific substitution pattern of 2-Phenyl-7-trifluoromethyl-4-quinolinol is expected to significantly influence these properties.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectra of trifluoromethylated quinoline derivatives typically exhibit electronic transitions in the range of 250–500 nm. nih.gov The absorption bands in the ultraviolet region are generally attributed to π → π* transitions within the quinoline heterocyclic ring. nih.gov For Schiff bases derived from 2-phenyl-4-(trifluoromethyl)quinolin-6-amine, two distinct absorption bands are observed. nih.govbeilstein-archives.org The first, appearing around 273 nm, is characteristic of the quinoline core, while a second, longer-wavelength band between 372 nm and 423 nm is associated with the extended π-conjugation of the entire molecule. nih.govbeilstein-archives.org It is therefore probable that this compound would exhibit a similar absorption profile, with characteristic bands reflecting its conjugated aromatic system.

Fluorescence Spectroscopy, Quantum Yields, and Lifetimes

| Compound Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_f) | Stokes Shift (nm) |

|---|---|---|---|---|---|

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CHCl₃ | 273, 372 | 488 | 0.83 | 116 |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | DMSO | 275, 374 | 488 | 0.32 | 114 |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | MeOH | 282, 423 | 488 | 0.52 | 65 |

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many fluorescent dyes and is indicative of a change in the dipole moment upon electronic excitation. For trifluoromethylated quinoline-phenol Schiff bases, a positive solvatochromism is observed, where the emission wavelength shifts to longer wavelengths (a red-shift) as the solvent polarity increases. nih.govbeilstein-archives.org This suggests an increase in the dipole moment in the excited state compared to the ground state. researchgate.net For instance, higher values of Stokes shifts are observed in more polar solvents like DMSO and methanol (B129727) compared to the less polar chloroform. nih.gov This environmental sensitivity is a valuable property for the development of fluorescent probes that can report on the polarity of their microenvironment. researchgate.net

Excited-State Dynamics and Proton Transfer Processes

The 4-quinolinol moiety in the target compound introduces the possibility of interesting excited-state dynamics, particularly excited-state intramolecular proton transfer (ESIPT). rsc.orgrsc.org ESIPT is a process where a proton is transferred within a molecule in its excited state, leading to the formation of a tautomer with a distinct emission spectrum. nih.gov This phenomenon often results in a large Stokes shift and dual emission. While direct evidence for ESIPT in this compound is not available, related systems such as 2-phenylphenol (B1666276) and other hydroxyquinolines are known to undergo excited-state proton transfer. rsc.orgnih.gov The presence of the hydroxyl group at the 4-position and the nitrogen atom within the quinoline ring provides the necessary proton donor and acceptor sites for such a process to potentially occur, likely mediated by solvent molecules. nih.gov

Development as Fluorescent Probes and Sensors

The sensitivity of the fluorescence of quinoline derivatives to their environment makes them excellent candidates for the development of fluorescent probes and sensors.

pH Sensing and Ratiometric Applications

The quinoline nitrogen can be protonated or deprotonated depending on the pH of the medium, which can significantly alter the photophysical properties of the molecule. This pH-dependent fluorescence provides a basis for the design of pH sensors. rsc.org Quinolinium-based fluorescent probes have been successfully developed for dynamic pH monitoring. acs.org These probes can exhibit changes in fluorescence intensity or lifetime in response to pH changes. Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths changes with the analyte concentration (in this case, H+), is a particularly powerful technique as it can provide a built-in correction for instrumental and environmental factors. researchgate.net Given the acidic proton of the 4-hydroxyl group and the basic nitrogen in the quinoline ring, it is highly conceivable that this compound and its derivatives could be developed into effective ratiometric fluorescent pH sensors.

Applications in Fluorescent Labeling of Biological Entities

The unique photophysical properties of quinoline derivatives, particularly those incorporating a trifluoromethyl group, have positioned them as promising candidates for fluorescent labeling in biological research. The this compound scaffold, through strategic chemical modifications, can be adapted for the specific labeling of various biological entities, enabling their visualization and tracking within complex cellular environments.

The introduction of the trifluoromethyl (-CF3) group into the quinoline ring structure often enhances the photostability and quantum yield of the fluorophore. beilstein-journals.org This substituent can also increase the electron-transporting capabilities of the molecule and reduce intermolecular stacking, which is beneficial for maintaining strong fluorescence in various environments. beilstein-journals.org These characteristics are highly desirable for fluorescent probes used in biological imaging, where robust and bright signals are necessary for sensitive detection.

Research on analogous amino-quinoline derivatives has demonstrated their utility in selectively staining lipid droplets within cells. nih.gov These push-pull type fluorescent molecules, bearing both electron-donating and electron-withdrawing groups, exhibit solvatochromism, meaning their fluorescence emission changes with the polarity of their environment. nih.gov This property is particularly useful for imaging distinct cellular compartments with different hydrophobicities. When applied to 3T3-L1 cells, these amino-quinoline derivatives, structurally related to this compound, accumulated in lipid droplets and emitted strong, specific fluorescence, allowing for clear visualization of these organelles via confocal laser microscopy. nih.gov

The versatility of the quinoline scaffold allows for the synthesis of reactive derivatives that can be covalently attached to biomolecules such as proteins and nucleic acids. By incorporating reactive functional groups, these fluorescent labels can form stable bonds with their biological targets, enabling long-term tracking and analysis. For instance, a quinoline-based anticancer agent was successfully converted into a fluorescent dye for cell imaging by introducing a dimethylamino group to enhance its fluorescent properties. nih.gov This modified compound was used to visualize its penetration and accumulation within MCF-7 breast cancer cells, specifically localizing within the endoplasmic reticulum. nih.gov This highlights the potential for designing targeted fluorescent probes based on the this compound core for studying the subcellular distribution of therapeutic agents.

The photophysical properties of trifluoromethylated quinoline-phenol Schiff bases, which share a similar structural backbone, have been systematically investigated. These studies provide valuable insights into the expected spectroscopic behavior of this compound derivatives. The data reveals that these compounds typically exhibit absorption maxima in the near-UV region and emit fluorescence in the visible spectrum, with quantum yields that can be substantial.

Table 1: Photophysical Data of Representative Trifluoromethylated Quinoline-Phenol Schiff Bases in Chloroform

| Compound | Absorption λ (nm) (log ε) | Emission λ (nm) | Quantum Yield (Φf) | Stokes Shift (nm) |

| 3aa | 275 (4.76), 354 (4.64) | 451 | 0.90 | 97 |

| 3ba | 276 (4.72), 352 (4.66) | 448 | 0.84 | 96 |

| 3ca | 273 (4.71), 353 (4.63) | 449 | 0.88 | 96 |

| 3da | 272 (4.73), 353 (4.66) | 450 | 0.86 | 97 |

| 3ea | 273 (4.71), 359 (4.67) | 455 | 0.82 | 96 |

| 3fa | 276 (4.73), 355 (4.68) | 452 | 0.85 | 97 |

Data sourced from photophysical studies on trifluoromethylated quinoline-phenol Schiff bases, which serve as illustrative examples of the potential properties of this compound derivatives. beilstein-journals.org

The high quantum yields and significant Stokes shifts observed in these related compounds suggest that this compound derivatives would be effective fluorescent labels, minimizing self-quenching and allowing for clear differentiation between excitation and emission signals. The photostability of such compounds is another critical factor for biological imaging, ensuring that the fluorescent signal remains stable under prolonged light exposure during microscopy. beilstein-journals.org

Diverse Research Applications and Potential of 2 Phenyl 7 Trifluoromethyl 4 Quinolinol in Chemical Biology

Development of Novel Therapeutic Lead Compounds

The 2-phenyl-4-quinolone framework is considered a privileged structure in drug discovery, demonstrating a wide range of pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.

Anticancer Drug Discovery and Optimization

The 2-phenyl-4-quinolone scaffold has been identified as a promising basis for the development of antimitotic agents, which interfere with the process of cell division. Certain compounds within this class have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govnih.gov Research into fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone has indicated that their anticancer activity is associated with the ability to inhibit microtubule formation. researchgate.net

However, specific studies evaluating the cytotoxic or tubulin polymerization inhibitory effects of 2-Phenyl-7-trifluoromethyl-4-quinolinol are not extensively documented in publicly available scientific literature. While its structural components are present in known anticancer agents, its specific efficacy and mechanism of action in this context have yet to be determined.

Antimicrobial and Antiviral Agent Development

Quinolone derivatives are historically significant as antibacterial agents. More recently, the 2-phenylquinoline (B181262) scaffold has emerged as a promising structure for developing antiviral compounds. Studies have identified that certain 2-phenylquinolines exhibit broad-spectrum anti-coronavirus activity, including against SARS-CoV-2. nih.govnih.govacs.org The antiviral efficacy of these compounds is influenced by the substitution patterns on both the quinoline (B57606) and phenyl rings. nih.govacs.org

Despite the potential of the core structure, direct evaluation of this compound for its specific antimicrobial or antiviral properties has not been reported. Further research would be necessary to ascertain its spectrum of activity and potential as an anti-infective agent.

Antimalarial Chemotherapeutic Research

Quinoline-based compounds, such as chloroquine and mefloquine, are cornerstones of antimalarial therapy. The trifluoromethyl group is a key feature of mefloquine and has been strategically incorporated into other quinoline structures to enhance antimalarial potency, particularly against resistant strains of Plasmodium. nih.govresearchgate.netresearchgate.net Research has shown that the position of the trifluoromethyl group on the quinoline ring is crucial for activity. nih.govresearchgate.net For instance, 2,8-bis(trifluoromethyl)-4-quinolinemethanols have been extensively studied for their potent antimalarial effects. nih.gov

While the trifluoromethylated quinoline core is a validated antimalarial pharmacophore, specific investigations into the antiplasmodial activity of this compound have not been published. Its potential in this area remains theoretical and would require dedicated screening and evaluation.

Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The development of such probes requires a compound with well-characterized biological activity and a known mechanism of action. Given the current lack of specific biological data for this compound, its application as a chemical probe for elucidating biological pathways has not been established.

Exploration in Advanced Materials Science (e.g., Organic Light-Emitting Diodes, Liquid Crystals)

The field of materials science has shown significant interest in quinoline derivatives due to their inherent photophysical properties. The trifluoromethyl substituent is known to enhance properties relevant to materials science, such as electron transport and molecular stacking, which are important for the development of phosphorescent materials used in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org

Research on Schiff bases derived from a closely related precursor, 6-amino-2-phenyl-4-(trifluoromethyl)quinoline, has demonstrated that these compounds possess interesting luminescent properties. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.org These derivatives exhibit fluorescence with notable quantum yields and good photostability, highlighting the potential of the 2-phenyl-4-(trifluoromethyl)quinoline core in the design of new photophysical materials. beilstein-journals.orgnih.gov Studies on these related compounds provide valuable data on their optical properties, which are summarized in the table below.

Table 1: Photophysical Data for a Schiff Base Derived from a 2-Phenyl-4-(trifluoromethyl)quinoline Precursor

| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Chloroform | 402 | 473 | 71 | 0.80 |

| DMSO | 410 | 520 | 110 | 0.75 |

| Methanol (B129727) | 401 | 495 | 94 | 0.85 |

Data pertains to (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, a closely related derivative. Data sourced from Beilstein Journal of Organic Chemistry. nih.gov

Furthermore, the rigid, planar structure of the quinoline system is a feature found in some liquid crystalline materials. While specific studies on the liquid crystal properties of this compound are unavailable, research on other quinoline derivatives has shown they can form various mesophases, including nematic and smectic phases. tandfonline.comresearchgate.net The potential for this specific compound to exhibit liquid crystalline behavior would depend on its molecular geometry and intermolecular interactions, which requires further investigation.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-7-trifluoromethyl-4-quinolinol, and how can reaction parameters be optimized?

The synthesis of quinolinol derivatives often involves cyclization reactions. A representative method for a structurally similar compound (7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one) uses m-phenylenediamine and ethyl 4,4,4-trifluoroacetoacetate heated at 353 K for 48 hours, yielding an 80% product after crystallization from ethanol . Key parameters affecting yield and purity include:

Q. Table 1: Optimization Parameters for Quinolinol Synthesis

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| Temperature | 353–363 K | Higher temps favor ring closure |

| Reaction Time | 48–72 hours | Prevents incomplete cyclization |

| Solvent | Ethanol/Methanol | Enhances crystallinity |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological characterization should include:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.1–7.2 ppm) and confirms functional groups .

- X-ray crystallography : Resolves molecular conformation (e.g., Cremer-Pople puckering parameters for ring distortion analysis) .

- Mass spectrometry : Validates molecular weight (e.g., MW 213.15 for C₁₀H₆F₃NO) .

Advanced Research Questions

Q. How can contradictions in synthetic outcomes (e.g., unexpected intermediates) be systematically addressed?

Unexpected products, such as dihydroquinolinone derivatives, may arise from deviations in reaction conditions. For example, reducing the temperature during synthesis of a related compound yielded a hydroxylated intermediate instead of the expected quinolinone . To resolve such issues:

- Parameter screening : Systematically vary temperature, solvent, and catalyst loading.

- Mechanistic studies : Use DFT calculations to map energy barriers for competing pathways.

- In-situ monitoring : Employ techniques like HPLC or IR spectroscopy to track reaction progress.

Q. What strategies enhance the compound’s bioactivity through structural modifications?

Derivatization of the quinolinol core can modulate biological activity. For instance:

Q. Table 2: Structural Modifications and Effects

| Modification Site | Functional Group | Biological Impact |

|---|---|---|

| Position 2 | Phenyl | Increased lipophilicity |

| Position 7 | -CF₃ | Enhanced metabolic stability |

| Position 4 | -OH → -OAc | Improved solubility |

Q. How do environmental factors (e.g., pH, light) influence the compound’s stability in experimental settings?

Surface chemistry studies suggest that indoor environmental conditions (humidity, oxidants) can degrade labile compounds . To assess stability:

Q. What methodologies identify metabolic pathways or degradation products of this compound?

Metabolite profiling involves:

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray diffraction provides precise bond angles and torsional strain data. For example, the Cremer-Pople parameters (Q = 0.3577 Å, Θ = 117.9°) quantified non-classical ring puckering in a related dihydroquinolinone . This data clarifies steric interactions influencing reactivity.

Q. What experimental designs validate the compound’s role in biological pathways (e.g., enzyme inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.